Propyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate
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Overview
Description
Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate is a compound belonging to the imidazole family, which is known for its versatile applications in various fields such as medicine, chemistry, and industry. Imidazoles are heterocyclic compounds containing nitrogen atoms, and they play a crucial role in the synthesis of biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it a versatile approach.
Industrial Production Methods: Industrial production of imidazole derivatives often involves multicomponent reactions conducted under different conditions. These methods optimize synthetic efficiency and include the use of catalysts and diverse conditions . For example, the Van Leusen, Debus-Radziszewski, Marckwald, and Wallach methods are well-known for the synthesis of substituted imidazoles .
Chemical Reactions Analysis
Types of Reactions: Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include ammonium acetate, aldehydes, and anilines. The reactions are typically conducted under efficient green methods or solvent-based conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aldehydes and ammonium acetate can yield tri- and tetra-substituted imidazoles .
Scientific Research Applications
Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing biologically active molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent . Additionally, it is used in the development of functional materials and catalysis .
Mechanism of Action
The mechanism of action of Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit quorum sensing in bacteria, reducing their virulence and biofilm formation . This makes it a promising candidate for adjuvant therapy in bacterial infections.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate include other imidazole derivatives such as clemizole, etonitazene, and enviroxime . These compounds share the imidazole core structure but differ in their substituents and specific applications.
Uniqueness: What sets Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate apart is its unique combination of functional groups, which enhances its versatility and effectiveness in various applications. Its ability to undergo diverse chemical reactions and its potential in antimicrobial and anticancer research make it a valuable compound in scientific research .
Biological Activity
Propyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate is a compound belonging to the benzimidazole class, which has gained attention for its diverse biological activities. This article examines its biological activity, focusing on its anticancer, antifungal, antibacterial, and anti-diabetic properties, supported by various studies and data.
Chemical Structure and Properties
The structure of this compound features a benzimidazole core with a propyl group and a phenyl substituent. Its lipophilic nature enhances membrane permeation, which is crucial for biological activity.
Table 1: Structural Characteristics
Property | Description |
---|---|
Chemical Formula | C_{16}H_{16}N_{2}O_{2} |
Molecular Weight | 284.31 g/mol |
Solubility | Soluble in organic solvents |
Lipophilicity | High |
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. This compound has shown significant cytotoxicity against various cancer cell lines.
- In vitro Studies : Research indicates that compounds similar to this compound exhibit IC50 values ranging from 16.38 μM to 100 μM against breast cancer cell lines (MDA-MB-231) and other types of cancer cells . The mechanism involves apoptosis induction through mitochondrial membrane potential disruption, leading to caspase activation .
Antifungal Activity
The compound has also demonstrated moderate antifungal activity against common strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values reported around 64 μg/mL .
Antibacterial Activity
In terms of antibacterial properties, this compound exhibits effectiveness against both Gram-positive and Gram-negative bacteria.
- MIC Values : Studies have shown MIC values as low as 4 μg/mL against Staphylococcus aureus and other resistant strains . The presence of the propyl linker enhances its conformational flexibility, contributing to its binding affinity at bacterial targets .
Anti-Diabetic Activity
Recent investigations have identified α-glucosidase inhibition as another significant biological activity of this compound.
- In vivo Studies : Compounds derived from the benzimidazole framework showed promising results in lowering blood glucose levels in diabetic models, with IC50 values reaching as low as 0.71 µM for the most potent derivatives . These compounds were found to be non-cytotoxic against liver cells (LO2), indicating their potential safety for therapeutic use.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of various benzimidazole derivatives, including this compound. The results indicated that compounds with longer alkyl chains exhibited enhanced cytotoxicity due to increased lipophilicity. The most effective derivative achieved an IC50 value significantly lower than standard chemotherapeutic agents .
Case Study 2: Antibacterial Activity Assessment
A comparative study assessed the antibacterial efficacy of several benzimidazole derivatives against resistant bacterial strains. This compound showed remarkable potency compared to traditional antibiotics, suggesting its potential as a new antibacterial agent .
Properties
Molecular Formula |
C17H16N2O2 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
propyl 2-phenyl-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C17H16N2O2/c1-2-10-21-17(20)13-8-9-14-15(11-13)19-16(18-14)12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,18,19) |
InChI Key |
RDYZUGFBRNMRRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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